4-(6-cyclopropylpyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide
Description
4-(6-Cyclopropylpyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide is a piperazine-sulfonamide derivative characterized by a pyridazine core substituted with a cyclopropyl group and a dimethylpiperazine-sulfonamide moiety. This compound is of interest in medicinal chemistry due to the structural versatility of sulfonamide-piperazine hybrids, which are often explored for their bioactivity in targeting enzymes or receptors . The cyclopropyl group may enhance metabolic stability and influence binding interactions, while the sulfonamide moiety contributes to hydrogen bonding and solubility properties .
Properties
Molecular Formula |
C13H21N5O2S |
|---|---|
Molecular Weight |
311.41 g/mol |
IUPAC Name |
4-(6-cyclopropylpyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide |
InChI |
InChI=1S/C13H21N5O2S/c1-16(2)21(19,20)18-9-7-17(8-10-18)13-6-5-12(14-15-13)11-3-4-11/h5-6,11H,3-4,7-10H2,1-2H3 |
InChI Key |
GAQMCNJTQWJTJD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-cyclopropylpyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridazine ring, introduction of the cyclopropyl group, and subsequent functionalization to introduce the piperazine and sulfonamide moieties.
Formation of Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate dicarbonyl compounds with hydrazine derivatives under acidic or basic conditions.
Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbene precursors.
Functionalization: The piperazine and sulfonamide groups are introduced through nucleophilic substitution reactions, often using piperazine derivatives and sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient cyclization and functionalization steps, as well as the development of scalable purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(6-cyclopropylpyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the pyridazine ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or aryl groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 4-(6-cyclopropylpyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide exhibit significant antimicrobial properties. For instance, studies have shown that pyridazine sulfonamides can inhibit the growth of various bacterial strains, suggesting potential use as antibiotics .
Antifungal Properties
The compound has been evaluated for its antifungal activity against strains such as Candida albicans. In vitro studies demonstrated that certain derivatives exhibit greater efficacy than traditional antifungal agents like fluconazole, indicating a promising avenue for treatment in immunocompromised patients .
Anticancer Potential
Recent investigations have highlighted the potential anticancer effects of sulfonamide derivatives. Compounds containing sulfonamide groups have shown cytotoxic activity against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(6-cyclopropylpyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Quinoline Cores
Compound 57: 4-(4-(4-Cyano-4-methylpiperidin-1-yl)-6-fluoroquinoline-3-carbonyl)-N,N-dimethylpiperazine-1-sulfonamide (TFA)
- Key Differences: Replaces the cyclopropylpyridazine group with a 6-fluoroquinoline core and a cyano-methylpiperidine substituent.
- Physicochemical Data :
- Activity: Not explicitly reported, but fluorinated quinolines often enhance bioavailability and target affinity compared to pyridazines .
Compound 58: 1-(3-(4-(Cyclopropylsulfonyl)piperazine-1-carbonyl)-6-fluoroquinolin-4-yl)-4-methylpiperidine-4-carbonitrile (TFA)
- Key Differences : Features a cyclopropylsulfonyl-piperazine group instead of dimethylpiperazine-sulfonamide.
- Physicochemical Data :
- Implications : The sulfonyl group may improve enzyme inhibition (e.g., aldehyde dehydrogenase 1A1) but reduce solubility compared to the sulfonamide in the target compound .
Piperazine-Sulfonamide Derivatives with Imidazo[1,2-b]pyridazine
Compound 3k : 6-(4-(Ethylsulfonyl)piperazin-1-yl)-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine
- Key Differences : Substitutes the pyridazine core with imidazo[1,2-b]pyridazine and includes an ethylsulfonyl group.
- Physicochemical Data :
- Activity : Trifluoromethyl groups enhance lipophilicity and metabolic resistance but may increase toxicity risks .
Compound 3e : 1-(4-(2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)propan-1-one
- Key Differences : Replaces sulfonamide with a ketone group, altering hydrogen-bonding capacity.
- Elemental Analysis :
- Implications : Ketone-containing derivatives may exhibit reduced stability under physiological conditions compared to sulfonamides .
Aldehyde Dehydrogenase 1A1 Inhibitors
4-[4-[4-(1-Cyanocyclopropyl)phenyl]-6-fluoroquinoline-3-carbonyl]-N,N-dimethylpiperazine-1-sulfonamide
Biological Activity
4-(6-Cyclopropylpyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on various studies that highlight its mechanisms of action, efficacy, and potential uses in treating diseases.
| Property | Value |
|---|---|
| Molecular Formula | C14H19N5O2S |
| Molecular Weight | 319.40 g/mol |
| IUPAC Name | 4-(6-cyclopropylpyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide |
| CAS Number | 1260141-27-2 |
The compound acts primarily as an inhibitor of specific enzymes and receptors involved in various biological pathways. Research indicates that it interacts with the transforming growth factor-beta (TGF-β) type I receptor (ALK5), which plays a crucial role in cellular signaling related to fibrosis and cancer progression .
Anticancer Properties
Several studies have demonstrated the compound's efficacy against various cancer cell lines:
- In vitro Studies : The compound exhibited significant cytotoxicity against A2780 human ovarian cancer cells, HT1080 fibrosarcoma, and PC3 human prostate cancer cells, with IC50 values in the low nanomolar range .
- Mechanistic Insights : The mechanism involves the modulation of cell cycle progression and induction of apoptosis in cancer cells, potentially through inhibition of the ALK5 receptor signaling pathway .
Antioxidant and Enzyme Inhibition
Research has also explored the antioxidant capacity of this compound. It has been shown to possess enzyme inhibitory properties, particularly against enzymes involved in oxidative stress pathways. This dual action enhances its potential as a therapeutic agent in conditions characterized by oxidative damage .
Case Studies
- Study on Fibrosis : A study investigated the effects of the compound on fibrosis models, showing a reduction in fibrotic markers and improved tissue remodeling. This suggests its potential utility in treating fibrotic diseases .
- Cancer Treatment : In a comparative study with other piperazine derivatives, 4-(6-cyclopropylpyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide demonstrated superior activity against certain cancer cell lines, indicating its promise as a lead compound for further development .
Q & A
Q. Key Variables :
- Temperature : Higher temperatures (e.g., 150°C in sulfolane) accelerate ring closure but may degrade heat-sensitive groups .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but complicate removal .
How can researchers resolve contradictions in spectroscopic data (e.g., NMR, LCMS) during structural characterization?
Advanced Research Question
Discrepancies often arise from tautomerism, residual solvents, or diastereomeric mixtures. Methodological strategies include:
2D NMR (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations to distinguish overlapping signals. For example, NOESY can confirm spatial proximity of cyclopropyl and pyridazine protons .
High-Resolution Mass Spectrometry (HRMS) : Resolves ambiguities in molecular ion peaks (e.g., distinguishing [M+H]⁺ from adducts) with <2 ppm error .
X-ray Crystallography : Definitive confirmation of stereochemistry and crystal packing, particularly for salts (e.g., hydrochloride forms) .
Case Study : In , LCMS data for compound 10k (m/z 487.0) initially conflicted with NMR due to residual DMSO. Deuterated chloroform (CDCl₃) and HSQC clarified the aromatic proton assignments .
What strategies are recommended for optimizing reaction conditions to improve yields of the sulfonamide intermediate?
Advanced Research Question
Yield optimization requires systematic parameter screening:
Catalyst Screening : Pd/C or Ni catalysts for coupling steps can reduce side-product formation. For example, Pd(OAc)₂ in DMF increases coupling efficiency by 15–20% .
Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) for cyclopropane ring formation, achieving 60–70% yield .
DoE (Design of Experiments) : Statistical optimization of variables (temperature, solvent ratio, catalyst loading) using software like Minitab identifies optimal conditions. For instance, a 3:1 DMF/water ratio at 90°C maximizes sulfonamide formation .
Troubleshooting : Low yields (<20%) in were attributed to competing N-alkylation; switching from K₂CO₃ to Cs₂CO₃ as a base suppressed this pathway .
How can structure-activity relationship (SAR) studies guide the modification of this compound for target selectivity?
Advanced Research Question
SAR focuses on key regions:
Piperazine Substituents : Replacing N,N-dimethyl with bulkier groups (e.g., cyclobutyl) enhances binding to hydrophobic enzyme pockets. shows that 4-arylpiperazine derivatives improve dopamine D3 receptor selectivity by 10-fold .
Pyridazine Modifications : Introducing electron-withdrawing groups (e.g., nitro) at the 6-position increases metabolic stability. In , fluorophenyl-sulfonyl groups reduced CYP450-mediated oxidation .
Sulfonamide Linkers : Replacing sulfonamide with carbothioamide (as in ) alters hydrogen-bonding interactions, affecting target affinity .
Validation : Radioligand binding assays (e.g., for kinase targets) and molecular docking (AutoDock Vina) validate hypothesized interactions .
What analytical techniques are critical for assessing the purity and stability of this compound under storage?
Basic Research Question
HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) detect impurities <0.1%. Stability-indicating methods (e.g., forced degradation under acidic/oxidative conditions) confirm robustness .
Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (typically >200°C for sulfonamides) and hygroscopicity .
XRPD : Monitors crystallinity changes during storage. Amorphous forms (common in salts) may require desiccants to prevent hydrate formation .
Q. Storage Guidelines :
- Temperature : -20°C for long-term storage (prevents sulfonamide hydrolysis).
- Packaging : Sealed under argon in amber vials to limit photodegradation .
How can researchers address low aqueous solubility during in vitro bioactivity assays?
Advanced Research Question
Salt Formation : Hydrochloride or phosphate salts () improve solubility up to 10 mg/mL in PBS (pH 7.4) .
Co-Solvent Systems : DMSO/PEG 400 (1:4 v/v) maintains compound stability while achieving 1–5 mM stock concentrations .
Nanoformulation : Liposomal encapsulation (e.g., using phosphatidylcholine) enhances solubility and cellular uptake by 3–5× .
Validation : Dynamic light scattering (DLS) confirms nanoparticle size (<200 nm), and dialysis assays quantify release kinetics .
What computational methods are effective for predicting the metabolic pathways of this compound?
Advanced Research Question
In Silico Metabolite Prediction : Software like GLORY or Meteor (Lhasa Ltd.) identifies probable Phase I/II metabolites. For example, CYP3A4-mediated N-demethylation is a major pathway .
MD Simulations : GROMACS simulations (50 ns) assess binding stability to metabolic enzymes (e.g., CYP450s) .
QSAR Models : Training sets from ’s analogs predict logP and clearance rates. A random forest model achieved R² = 0.89 for hepatic clearance .
Experimental Cross-Check : LC-MS/MS analysis of hepatocyte incubations validates predicted metabolites .
How do researchers differentiate between polymorphic forms of this compound, and what are the implications for bioavailability?
Advanced Research Question
XRPD : Distinct diffraction patterns (e.g., Form I at 2θ = 12.4° vs. Form II at 2θ = 15.7°) identify polymorphs .
DSC : Endothermic peaks correlate with melting points (e.g., Form I: 180°C; Form II: 165°C). Higher melting forms often exhibit lower solubility .
Bioavailability Impact : In , the hydroxyethyl-substituted polymorph showed 2× higher Cmax in rat PK studies due to enhanced dissolution .
Mitigation : Seeding with desired polymorphs during crystallization ensures batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
